molecular formula C12H10N2O4 B12884353 4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 27590-55-2

4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Katalognummer: B12884353
CAS-Nummer: 27590-55-2
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: SOLBCTXDVSQMFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine carboxylic acids under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Carboxymethyl)-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrrole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

27590-55-2

Molekularformel

C12H10N2O4

Molekulargewicht

246.22 g/mol

IUPAC-Name

4-(carboxymethyl)-5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-10(16)6-7-5-9(12(17)18)14-11(7)8-3-1-2-4-13-8/h1-5,14H,6H2,(H,15,16)(H,17,18)

InChI-Schlüssel

SOLBCTXDVSQMFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=C(C=C(N2)C(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.